Kainate Neurotoxicity Protection: AMOA (IC50 120 μM) vs. AMNH (IC50 62 μM)
In a head-to-head comparison using primary cultures of cerebral cortex neurons, AMOA and its close structural analog AMNH were evaluated for their ability to abolish kainic acid-induced neurotoxicity. Both compounds showed no detectable effect on neuronal damage induced by NMDA or AMPA [1]. AMNH (IC50 = 62 ± 10 μM) proved approximately twice as potent as AMOA (IC50 = 120 ± 19 μM) in this specific neuroprotection assay [1].
| Evidence Dimension | Inhibition of kainic acid-induced neurotoxicity |
|---|---|
| Target Compound Data | IC50 = 120 ± 19 μM |
| Comparator Or Baseline | AMNH: IC50 = 62 ± 10 μM |
| Quantified Difference | AMNH is approximately 1.9× more potent (IC50 ratio: 62/120 ≈ 0.52) |
| Conditions | Primary cultures of cerebral cortex neurons; kainic acid neurotoxicity assay; no effect on NMDA or AMPA toxicity detected |
Why This Matters
For research requiring non-NMDA antagonist tools with minimal cross-reactivity at NMDA or AMPA receptors in neurotoxicity assays, AMOA offers an alternative potency window to the more potent AMNH.
- [1] Frandsen A, Krogsgaard-Larsen P, Schousboe A. Novel glutamate receptor antagonists selectively protect against kainic acid neurotoxicity in cultured cerebral cortex neurons. Journal of Neurochemistry. 1990;55(5):1821-1823. View Source
